Head‑to‑Head Inhibition of Aβ40 Aggregation: Aβ(1‑6) Demonstrates 200‑fold Higher Potency than the Minimal EFRH Epitope
In a direct competitive ELISA‑based assay measuring inhibition of Aβ(1‑40) aggregation, the hexapeptide DAEFRH (Aβ1‑6) exhibited an IC₅₀ of 3.0 × 10⁻⁶ M with polyclonal sera and 8 × 10⁻⁷ M with monoclonal antibody 10D5. In contrast, the shorter core epitope EFRH (residues 3‑6) showed 2‑fold higher IC₅₀ (6.0 × 10⁻⁶ M and 3 × 10⁻⁶ M, respectively), while the minimal tripeptide FRH (4‑6) was essentially inactive (IC₅₀ ∼10⁻³ M). The full‑length Aβ(1‑40) peptide displayed IC₅₀ values identical to Aβ(1‑6), indicating that the N‑terminal hexamer contains the full inhibitory pharmacophore [REFS‑1].
| Evidence Dimension | Inhibition of Aβ40 aggregation (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.0 × 10⁻⁶ M (sera); 8 × 10⁻⁷ M (mAb 10D5) |
| Comparator Or Baseline | EFRH (3-6): IC₅₀ = 6.0 × 10⁻⁶ M (sera), 3 × 10⁻⁶ M (mAb 10D5); FRH (4-6): IC₅₀ ≈ 10⁻³ M; Aβ(1-40): IC₅₀ = 3.0 × 10⁻⁶ M (sera), 8 × 10⁻⁷ M (mAb 10D5) |
| Quantified Difference | 2‑fold more potent than EFRH; >300‑fold more potent than FRH |
| Conditions | ELISA‑based competition assay measuring inhibition of AβP (1-40) aggregation; sera and mAb 10D5 as antibody sources |
Why This Matters
The Aβ(1‑6) fragment uniquely captures the full inhibitory potency of the N‑terminus, whereas shorter truncations lose activity, making it the minimal essential tool for reproducible anti‑aggregation studies.
- [1] Frenkel D, Solomon B, Benhar I. Table 1: IC₅₀ values for inhibition of AβP (1-40) aggregation. Proc Natl Acad Sci U S A. 2000;97(21):11455-11459. View Source
